molecular formula C16H20F3N3O2 B6947509 N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide

N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide

Cat. No.: B6947509
M. Wt: 343.34 g/mol
InChI Key: BEPFGLISHRRFPY-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a dimethylamino group, and an azepane ring, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-22(2)10-7-8-12(11(9-10)16(17,18)19)21-15(24)13-5-3-4-6-14(23)20-13/h7-9,13H,3-6H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFGLISHRRFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)NC(=O)C2CCCCC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide typically involves multiple steps:

  • Formation of the Azepane Ring: : The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane. This step often requires a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step may involve a nucleophilic substitution reaction under anhydrous conditions.

  • Attachment of the Dimethylamino Group: : The dimethylamino group is typically introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the carboxamide group to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino or trifluoromethyl groups, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dimethylamino group may facilitate interactions with biological membranes. The azepane ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-7-oxoazepane-2-carboxamide
  • N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-6-oxoazepane-2-carboxamide
  • N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-8-oxoazepane-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the dimethylamino group increases its solubility and potential for biological interactions. The azepane ring provides a distinct scaffold that can be further modified for various applications.

This detailed article should provide a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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